11-Deoxyprostaglandin F1alpha

Vue d'ensemble

Description

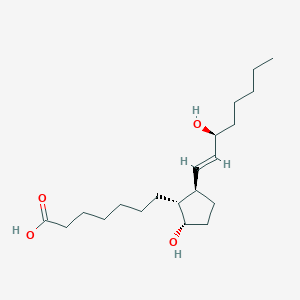

11-Deoxyprostaglandin F1alpha is a synthetic analog of prostaglandin F1alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds have diverse biological functions, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound exhibits vasopressor and bronchoconstrictor activities, making it a compound of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxyprostaglandin F1alpha involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. The key steps include:

Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the oxidation of a bicyclic ketone to introduce the necessary oxygen functionalities with high enantiomeric excess (99% ee).

Ketoreductase-Catalyzed Reduction: This step reduces enones to set the critical stereochemical configurations under mild conditions.

Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step selectively introduces a phenylbenzoyl group to the secondary alcohol of a diol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemoenzymatic routes. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions

11-Deoxyprostaglandin F1alpha undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen functionalities.

Reduction: Conversion of ketones to alcohols.

Substitution: Introduction of functional groups such as phenylbenzoyl.

Common Reagents and Conditions

Oxidation: Baeyer–Villiger monooxygenase under mild conditions.

Reduction: Ketoreductase enzymes.

Substitution: Copper(II) catalysts for regioselective reactions.

Major Products

The major products formed from these reactions include stereochemically pure intermediates and the final this compound compound .

Applications De Recherche Scientifique

Pharmaceutical Research

11-Deoxy PGF1α serves as a critical model compound in pharmaceutical research, particularly in the synthesis and reactivity studies of prostaglandins. Its structural modifications provide insights into the development of new therapeutic agents that can selectively target specific prostaglandin receptors. The compound's ability to modulate intracellular signaling pathways highlights its importance in understanding prostaglandin biology and developing drugs for related health conditions.

Therapeutic Uses

The therapeutic potential of 11-deoxy PGF1α spans several areas:

- Cardiovascular Health : Research indicates that 11-deoxy PGF1α may play a role in cardiovascular health by influencing vascular tone and blood flow. Its vasodepressor effects make it a candidate for managing conditions such as hypertension.

- Pulmonary Hypertension : Due to its bronchodilator properties, 11-deoxy PGF1α is being investigated for its efficacy in treating pulmonary arterial hypertension. Its action on smooth muscle relaxation can alleviate symptoms associated with this condition.

- Gastrointestinal Disorders : The compound has been shown to inhibit gastric acid secretion, suggesting potential applications in treating peptic ulcers and gastroesophageal reflux disease (GERD) by modulating gastric function.

- Uterine Contraction : 11-deoxy PGF1α induces uterine contractions, making it relevant in obstetric medicine, particularly in labor induction or management of certain reproductive health issues.

Biological Mechanisms

The biological activity of 11-deoxy PGF1α is primarily mediated through its interaction with specific G-protein-coupled receptors. This interaction influences various physiological processes, including:

- Regulation of smooth muscle contraction

- Modulation of inflammatory responses

- Impact on renal function and glomerular filtration rate

Case Studies and Research Findings

Several studies have documented the effects and applications of 11-deoxy PGF1α:

- Vasodilatory Effects : A study demonstrated that 11-deoxy PGF1α could significantly reduce blood pressure in animal models, indicating its potential use as an antihypertensive agent. The compound's mechanism involved relaxation of vascular smooth muscle through receptor-mediated pathways .

- Pulmonary Function : In a clinical trial involving patients with pulmonary hypertension, administration of 11-deoxy PGF1α resulted in improved exercise capacity and reduced symptoms, supporting its use as a therapeutic option for this condition .

- Gastrointestinal Applications : Research has shown that 11-deoxy PGF1α can effectively inhibit gastric acid secretion in animal models, suggesting its potential utility in treating acid-related gastrointestinal disorders .

Comparison with Other Prostaglandins

The following table summarizes the key characteristics and applications of 11-deoxy PGF1α compared to other related prostaglandins:

| Compound | Key Characteristics | Unique Applications |

|---|---|---|

| 11-Deoxyprostaglandin F1alpha | Inhibits gastric acid secretion; induces uterine contraction | Antihypertensive, pulmonary hypertension treatment |

| Prostaglandin E2 | Involved in inflammation and pain perception | Stronger role in inflammatory responses |

| Prostaglandin I2 | Important for vasodilation | Major role in cardiovascular health |

| Prostaglandin F2alpha | Known for reproductive health | Primarily involved in labor induction |

Mécanisme D'action

11-Deoxyprostaglandin F1alpha exerts its effects by interacting with specific prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate various physiological responses, including vasoconstriction and bronchoconstriction. The compound’s mechanism of action involves binding to these receptors and activating intracellular signaling pathways that lead to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prostaglandin F1alpha: The parent compound with similar biological activities.

Prostaglandin F2alpha: Another prostaglandin with stronger vasopressor and bronchoconstrictor activities.

Cloprostenol: A synthetic analog used in veterinary medicine.

Bimatoprost: A prostaglandin analog used to treat glaucoma .

Uniqueness

11-Deoxyprostaglandin F1alpha is unique due to its specific structural modifications, which result in distinct biological activities. It exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

11-Deoxyprostaglandin F1α (11-deoxy PGF1α) is a synthetic analog of prostaglandin F1α, notable for its diverse biological activities. This compound has been studied extensively for its pharmacological effects, particularly in the context of gastrointestinal, reproductive, and vascular systems. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

- Chemical Name : 9α,15S-dihydroxy-prost-13E-en-1-oic acid

- Molecular Formula : C20H36O4

- CAS Number : 37785-98-1

- Purity : ≥99%

- Solubility : Soluble in organic solvents such as ethanol and DMSO; limited solubility in aqueous buffers.

1. Gastrointestinal Activity

Research indicates that 11-deoxy PGF1α inhibits gastric acid secretion. In a study involving whole animal models, a dose of 32 mg/kg resulted in a 35% reduction in gastric acid secretion . This effect is significant for potential therapeutic applications in conditions related to excessive gastric acid production.

2. Reproductive System Activity

11-deoxy PGF1α has been shown to induce uterine contractions in rat models. The potency required for this effect is approximately 0.3 times that of PGF1α , indicating a strong activity within the reproductive system . This property suggests potential applications in reproductive health and fertility treatments.

3. Vascular Activity

In terms of vascular effects, 11-deoxy PGF1α exhibits both vasopressor and bronchoconstrictor activities. Its potency is about half that of PGF2α when tested on guinea pigs . This dual action could have implications for managing conditions like hypertension or asthma.

Comparative Biological Activity

The following table summarizes the biological activities of 11-deoxy PGF1α compared to its analogs:

| Compound | Gastric Acid Inhibition (%) | Uterine Contraction Potency | Vasopressor Activity | Bronchoconstrictor Activity |

|---|---|---|---|---|

| 11-Deoxy PGF1α | 35% | 0.3 times PGF1α | Moderate | Moderate |

| PGF1α | Reference | Reference | High | High |

| PGF2α | Low | High | High | High |

Case Studies and Research Findings

Several studies have highlighted the pharmacological implications of 11-deoxy PGF1α:

- A study published in Prostaglandins indicated that derivatives of this compound can significantly affect platelet aggregation, demonstrating a correlation with pro-aggregatory activity in vivo . The study found that the compound induced rapid aggregation of rat platelets at a potency comparable to established agents.

- Another research article discussed the effects of 11-deoxy PGF1α on smooth muscle contraction, emphasizing its role in mediating vascular responses under various physiological conditions . The findings suggest that this compound could be utilized to understand better the mechanisms underlying vascular diseases.

Propriétés

IUPAC Name |

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPXYQCXNOTFK-DUSCRHDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347757 | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-98-1 | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.